molecular formula C10H5ClO3 B073082 2-Chloro-3-hydroxy-1,4-naphthoquinone CAS No. 1526-73-4

2-Chloro-3-hydroxy-1,4-naphthoquinone

Cat. No. B073082
CAS RN: 1526-73-4
M. Wt: 208.6 g/mol
InChI Key: FQTBBCHDEDQCQR-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxy-1,4-naphthoquinone belongs to the class of naphthoquinone dyes . It has antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties . It is used to dye hair and to color textiles .


Synthesis Analysis

The synthesis of 2-Chloro-3-hydroxy-1,4-naphthoquinone involves reactions with various compounds. For instance, the reaction of 3-chloro-2-hydroxy-1,4-naphthoquinone with Na metal, CH3COONa, NaOH, KOH, and K2CO3 has been studied . The dark brown solids obtained from these reactions are characterized by flame photometry, elemental analysis, FTIR, 1HNMR, TG, and DSC studies .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-hydroxy-1,4-naphthoquinone can be analyzed using various techniques such as FTIR, 1HNMR, and UV–Visible spectroscopy . The structure of the synthesized compounds was elucidated by spectral data .


Chemical Reactions Analysis

The chemical reactions of 2-Chloro-3-hydroxy-1,4-naphthoquinone involve various processes. For example, the reaction of 2-chloro-3-methyl-1,4-naphthoquinone with the anion of ethyl cyanoacetate led to a mixture of two epimeric fused-ring cyclopropane compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-hydroxy-1,4-naphthoquinone can be analyzed using various techniques. For instance, protons of the naphthoquinone moiety in the 1HNMR spectra of synthesized thiopyranoids showed characteristic signals at δ ∼ 7.02–8.49 ppm .

Safety And Hazards

2-Chloro-3-hydroxy-1,4-naphthoquinone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Their role in protecting against neurodegenerative diseases has been established . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

properties

IUPAC Name

3-chloro-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTBBCHDEDQCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876170
Record name 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hydroxy-1,4-naphthoquinone

CAS RN

1526-73-4
Record name 2-Chloro-3-hydroxy-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 2-chloro-3-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-3-HYDROXY-1,4-NAPHTHOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952CIV4M61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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